molecular formula C22H27N5O2S B12150636 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(methyleth yl)phenyl]acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(methyleth yl)phenyl]acetamide

Cat. No.: B12150636
M. Wt: 425.5 g/mol
InChI Key: PXFXQRAUFZURJT-UHFFFAOYSA-N
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Description

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide is a 1,2,4-triazole-based acetamide derivative. Its structure features:

  • A 1,2,4-triazole core substituted at the 4-position with an amino group and at the 5-position with a 3-(methylethoxy)phenyl moiety.
  • A thioether linkage (-S-) connecting the triazole ring to an acetamide group.
  • The acetamide nitrogen is further substituted with a 4-(methylethyl)phenyl group (para-isopropylphenyl).

This compound’s design aligns with pharmacophores known for modulating biological activity, particularly in anti-inflammatory, antiproliferative, or enzyme-inhibitory contexts.

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H27N5O2S/c1-14(2)16-8-10-18(11-9-16)24-20(28)13-30-22-26-25-21(27(22)23)17-6-5-7-19(12-17)29-15(3)4/h5-12,14-15H,13,23H2,1-4H3,(H,24,28)

InChI Key

PXFXQRAUFZURJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines can be employed.

    Attachment of the Phenyl Groups: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final step involves coupling the triazole derivative with the phenylacetamide moiety under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the triazole ring or phenyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and phenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered triazole or phenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations and catalysis.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, protein binding, and cellular pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials, coatings, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The amino and phenyl groups may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with closely related 1,2,4-triazole acetamide derivatives. Key variations in substituents and their implications are highlighted.

Substituent Analysis on the Triazole Core

Compound Name (Reference) Triazole Substituents (Position 5) Acetamide Aryl Group (N-Substituent) Key Structural Differences
Target Compound 3-(Methylethoxy)phenyl 4-(Methylethyl)phenyl Balanced lipophilicity from isopropoxy and isopropyl groups.
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl Trimethoxy groups increase polarity, potentially reducing bioavailability.
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide Trifluoromethyl 2,4-Dimethylphenyl CF₃ group enhances metabolic stability but may introduce steric hindrance.
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide 3-Methylphenyl 5-Chloro-2-methylphenyl Chlorine atom introduces electronegativity, possibly affecting binding affinity.
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives Furan-2-yl Variable Furan’s oxygen atom may improve solubility but reduce stability.

Physicochemical Properties

Property Target Compound Compound Compound
Lipophilicity (LogP) High (isopropoxy, isopropyl) Moderate (trimethoxy) High (CF₃)
Solubility Low (hydrophobic substituents) Moderate (polar methoxy) Low (CF₃, dimethyl)
Metabolic Stability Moderate Low (polar groups prone to Phase II metabolism) High (CF₃ resists oxidation)

SAR Trends

  • Triazole Position 5 : Bulky, hydrophobic groups (e.g., methylethoxy, trifluoromethyl) enhance target engagement in lipophilic environments.
  • Acetamide Aryl Group: Para-substituted alkyl/aryl groups (e.g., isopropyl in the target, phenoxy in ) optimize steric and electronic interactions with hydrophobic binding pockets.

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various research studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The compound features a triazole ring, an acetamide group, and multiple aromatic substituents. Its unique structure allows for a variety of interactions within biological systems, enhancing its therapeutic potential. The presence of the triazole moiety is particularly noteworthy as it is associated with various biological activities, including antifungal and anticancer properties.

Biological Activities

Preliminary studies have indicated that this compound exhibits notable biological activities in several areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. Research indicates that the triazole component contributes to its efficacy as an antimicrobial agent.
  • Anticancer Properties : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : Some studies have reported that derivatives of triazole compounds exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways in cells.

Synthesis Methods

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide can be achieved through various methods, typically involving the following steps:

  • Formation of the Triazole Ring : This is often accomplished via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of methylethoxy and other aromatic groups can be performed using nucleophilic substitution techniques.
  • Final Acetamide Formation : The acetamide group is introduced through acylation reactions.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting enhanced efficacy .
  • Cancer Cell Proliferation :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls .
  • Inflammatory Response Modulation :
    • Research focused on the anti-inflammatory effects showed that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameKey FeaturesBiological Activity
1-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-2-methylpropanamideContains piperazine; sulfonamide groupAntidepressant
4-amino-N-(2-hydroxyethyl)-2-methylbenzamideHydroxyethyl group; simpler structureAnticancer
5-{[4-(methoxyphenyl)thio]methyl}-1H-pyrazole-3-carboxamidePyrazole ring; thioether linkageAntimicrobial

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including the formation of the triazole core via cyclization, introduction of the sulfanyl-acetamide bridge, and functionalization of aromatic substituents. Key steps include:

  • Cyclization : Using thiourea derivatives under reflux with ethanol or toluene as solvents .
  • Thioether formation : Coupling the triazole-thiol intermediate with chloroacetamide derivatives in basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization to isolate the final product. Optimization involves adjusting temperature (60–100°C), pH (neutral to mildly basic), and solvent polarity to minimize side reactions (e.g., hydrolysis of the acetamide group) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm aromatic/heterocyclic proton environments .
  • Mass spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., [M+H]⁺ peaks) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What preliminary biological assays are used to evaluate its activity, and how are false positives mitigated?

  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
  • Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only controls to rule out nonspecific effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its biological efficacy?

  • Substituent variation : Systematically modify the 3-(methylethoxy)phenyl and 4-(methylethyl)phenyl groups to assess impacts on lipophilicity and target binding .
  • Triazole modifications : Replace the sulfanyl group with selenyl or oxygen analogs to study electronic effects .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like EGFR or DHFR .

Q. How should conflicting data on its activity across different assays be resolved?

  • Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .
  • Mechanistic studies : Use fluorescence polarization or SPR to directly measure target binding affinity .
  • Structural analysis : Compare crystallographic data (if available) with analogs to identify conformational influences .

Q. What strategies are effective in improving its pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
  • Metabolic stability : Test in liver microsomes to identify vulnerable sites for structural shielding .

Q. How can computational methods aid in predicting off-target effects or toxicity?

  • Pharmacophore modeling : Identify overlap with known toxicophores (e.g., reactive thiols) .
  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity and CYP inhibition .

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